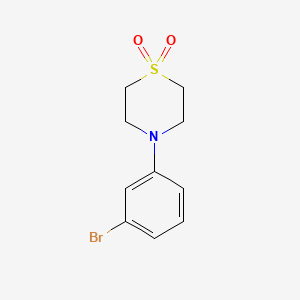
4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide
Übersicht
Beschreibung
The compound “4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide” is a type of organosulfur compound, which contains a sulfur atom. Organosulfur compounds are a common type of compound in both nature and industry .
Molecular Structure Analysis
The molecular structure of “4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide” would likely involve a thiomorpholine ring (a six-membered ring containing one sulfur atom and one nitrogen atom), with a bromo-phenyl group attached .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally. These properties can often be influenced by factors such as the presence of the sulfur atom and the bromo-phenyl group .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Building Blocks
Thiomorpholine and its derivatives, such as 4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide, are important in medicinal chemistry. They serve as key building blocks in the synthesis of novel compounds with potential biological activity. The synthesis of bridged bicyclic thiomorpholines, for example, has led to compounds with interesting biological profiles, some of which have entered human clinical trials. These building blocks are synthesized from inexpensive starting materials through straightforward chemistry, highlighting their accessibility and potential for diverse applications in drug development (Walker & Rogier, 2013).
Green Chemistry in Synthesis
The use of boric acid/glycerol as a catalyst for the synthesis of thiomorpholine 1,1-dioxides via double Michael addition reaction in water represents a significant advancement in green chemistry. This method offers a simple, environmentally friendly, and efficient approach to synthesizing these compounds, demonstrating the potential of using sustainable methodologies in chemical synthesis (Ziyaei Halimehjnai et al., 2013).
Antimicrobial Applications
Thiomorpholine derivatives have been explored for their antimicrobial properties. The synthesis of 4-thiomorpholine-4ylbenzohydrazide derivatives and their testing for antimicrobial activity is one such example, underscoring the potential of thiomorpholine compounds in developing new antimicrobial agents (Kardile & Kalyane, 2010).
Materials Science
In materials science, phenanthroline dioxothiadiazoles and their derivatives, including those related to thiomorpholine structures, are being investigated for their magnetic properties. These compounds are suitable for constructing supramolecular magnetic materials, showcasing the versatility of thiomorpholine derivatives beyond medicinal chemistry into advanced materials design (Pakulski, Arczyński, & Pinkowicz, 2019).
Advanced Synthetic Techniques
Continuous processing techniques have been developed for the synthesis of thiomorpholine derivatives, exemplified by the production of 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide. This approach not only enhances safety due to the highly exothermic nature of the reactions involved but also increases the efficiency and scalability of the synthesis process, crucial for pharmaceutical manufacturing (Strotman et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-2-1-3-10(8-9)12-4-6-15(13,14)7-5-12/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSFEHSMVQRWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-phenyl)-thiomorpholine 1,1-dioxide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


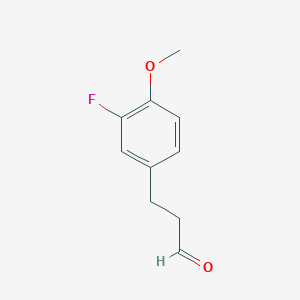
![Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-](/img/structure/B1443482.png)
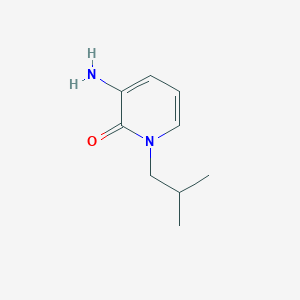
![[2-(Butan-2-yloxy)-4-methylphenyl]methanamine](/img/structure/B1443484.png)
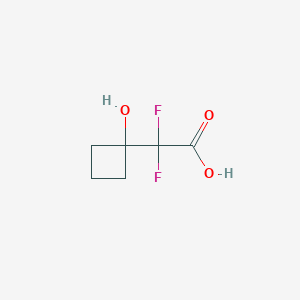
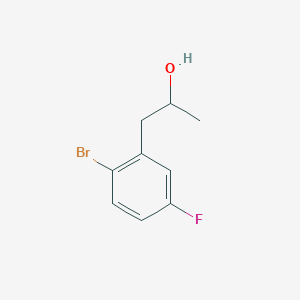

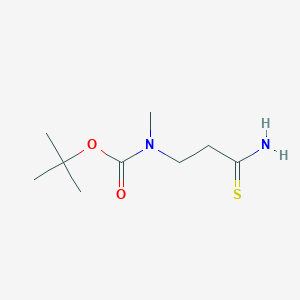
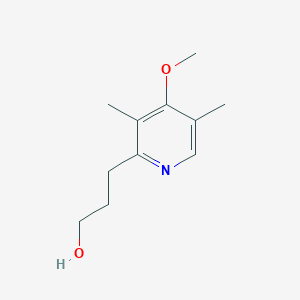
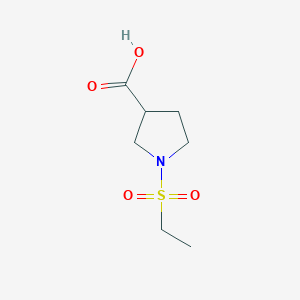
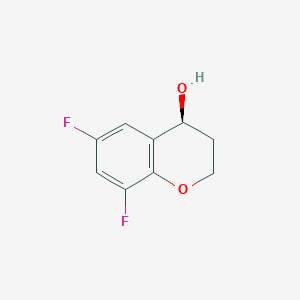
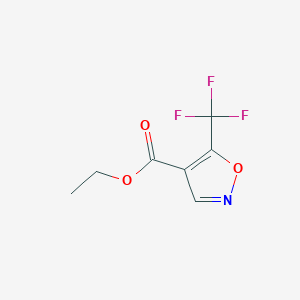
![1-[(3-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1443501.png)
![tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B1443502.png)